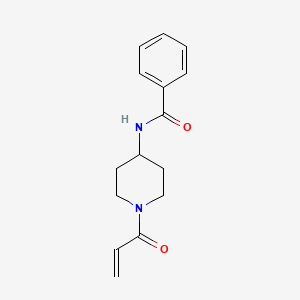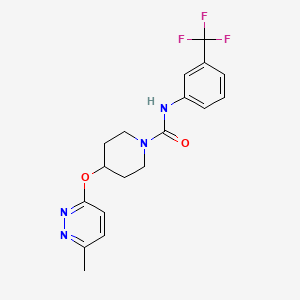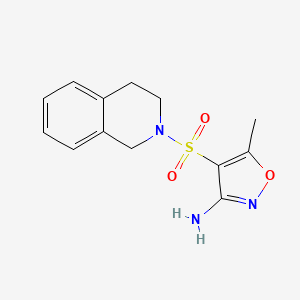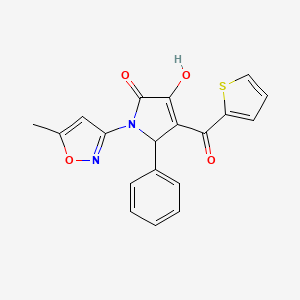![molecular formula C11H18FNO4 B2433017 2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid CAS No. 2300119-14-4](/img/structure/B2433017.png)
2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of acetic acid, which is a simple carboxylic acid. The structure suggests that it contains a cyclobutyl group, which is a ring of four carbon atoms, and a tert-butyl group, which is a branching of three carbon atoms off a central carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclobutyl ring, a tert-butyl group, and a fluoroacetic acid moiety. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carboxylic acid group, which is typically reactive. It could undergo reactions such as esterification or amide formation. The fluoro group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could confer acidity, while the cyclobutyl and tert-butyl groups could influence the compound’s hydrophobicity and steric properties .Scientific Research Applications
- EN300-3873920 serves as a valuable building block for designing drug delivery systems. Researchers utilize it in conjunction with PAMAM dendritic polymers to create modified macromolecular scaffolds for drug delivery. The compound’s stability and functional groups make it suitable for encapsulating and releasing therapeutic agents .
- 17β-HSD1 is an enzyme involved in steroid hormone metabolism. Inhibiting this enzyme can have therapeutic implications, especially in hormone-related diseases. EN300-3873920 has been investigated as a potential 17β-HSD1 inhibitor, contributing to the development of novel treatments .
- Researchers use EN300-3873920 as a precursor in the synthesis of boronic esters. These versatile compounds find applications in organic synthesis, catalysis, and medicinal chemistry. The fluoro-substituted cyclobutyl ring in EN300-3873920 enhances its reactivity in boron coupling reactions .
- EN300-3873920 plays a role in chemical biology studies. Its unique structure allows researchers to explore interactions with biological targets, including enzymes, receptors, and transporters. Medicinal chemists use it as a scaffold for designing bioactive molecules .
- The tert-butyl ester group in EN300-3873920 can be strategically modified to create prodrugs. Prodrugs are inactive compounds that convert to active forms upon administration. Researchers investigate EN300-3873920 derivatives as prodrugs for improved pharmacokinetics and targeted drug delivery .
- EN300-3873920’s ethoxy and tert-butyl moieties make it compatible with polymerization reactions. Scientists incorporate it into polymer chains to modify material properties. Potential applications include drug-eluting coatings, hydrogels, and responsive materials .
Drug Delivery Systems
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
Boronic Ester Synthesis
Chemical Biology and Medicinal Chemistry
Prodrug Design
Polymer Chemistry and Materials Science
Safety and Hazards
properties
IUPAC Name |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-7-4-6(5-7)8(12)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZPADBSCHIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2432934.png)

![3-Amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2432936.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2432938.png)

![N-(2,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2432940.png)





![ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2432951.png)

![1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2432957.png)